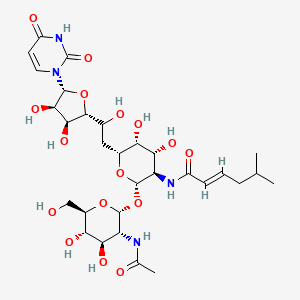

Tunicamycin

Descripción

Propiedades

Número CAS |

11089-65-9 |

|---|---|

Fórmula molecular |

C30H46N4O16 |

Peso molecular |

718.7 g/mol |

Nombre IUPAC |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |

InChI |

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |

Clave InChI |

ZHSGGJXRNHWHRS-VIDYELAYSA-N |

SMILES |

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES isomérico |

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canónico |

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Sinónimos |

tunicamycin B2 |

Origen del producto |

United States |

Foundational & Exploratory

The Origin of Tunicamycin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tunicamycin, a nucleoside antibiotic first isolated in the early 1970s, has become an indispensable tool in cell biology and a subject of interest in drug development. Its potent and specific inhibition of N-linked glycosylation provides a powerful method for studying the consequences of protein folding defects, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This technical guide delves into the origins of this compound, its biochemical mechanism of action, and provides detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Discovery and Origin

This compound was first discovered and isolated from the culture broth of Streptomyces lysosuperificus by a team of Japanese scientists led by A. Takatsuki, K. Arima, and G. Tamura.[1] Their seminal work, published in 1971, detailed the isolation and initial characterization of this novel antibiotic.[1] Subsequent research has identified other producing organisms, including Streptomyces clavuligerus and Streptomyces chartreusis.[2][3]

The biosynthesis of this compound is a complex process encoded by a dedicated gene cluster, designated as the "tun" gene cluster.[3][4] This cluster contains the enzymatic machinery necessary to assemble the unique structure of this compound, which consists of a uracil, a fatty acid, and tunicamine, an 11-carbon dialdose.[2] The variability in the fatty acid side chain results in a mixture of homologous compounds, collectively known as this compound.[3]

Mechanism of Action: Inhibition of N-Linked Glycosylation

This compound exerts its biological effects by potently and specifically inhibiting the enzyme GlcNAc phosphotransferase (GPT), also known as dolichol-phosphate N-acetylglucosaminephosphotransferase (DPAGT1 in humans).[5][6] This enzyme catalyzes the first committed step in the biosynthesis of N-linked glycans, a critical post-translational modification for a vast number of proteins in eukaryotic cells.[5][7]

The inhibitory action of this compound stems from its structural mimicry of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[2] By competitively binding to GPT, this compound blocks the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, a lipid carrier molecule embedded in the endoplasmic reticulum membrane.[5] This disruption halts the assembly of the precursor oligosaccharide, preventing the glycosylation of newly synthesized proteins.[7] The accumulation of unfolded or misfolded glycoproteins in the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR).[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | Cell Line/System | IC50 | Reference |

| GlcNAc phosphotransferase (hGPT) | Human | ~9 nM | [9][10] |

| MraY (bacterial translocase) | Aquifex aeolicus | ~450 nM | [9][10] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | Not specified, but significant reduction at 1 µg/mL | [11] |

| Cell Viability | MCF-7 (Breast Cancer) | Not specified, but significant reduction at 1 µg/mL | [11] |

| Cell Viability | PC-3 (Prostate Cancer) | ~10 µg/mL at 72h | [12] |

| Cell Viability | SH-SY5Y (Neuroblastoma) | Progressive decrease from 0.1-5 µM at 24h | [13] |

| Cell Viability | HN4 and CAL27 (Head and Neck Cancer) | Dose-dependent inhibition observed | [14] |

Table 2: Dose-Dependent Effects of this compound on Cell Viability

| Cell Line | Concentration | Treatment Duration | Effect on Cell Viability | Reference |

| PC-3 | 1-10 µg/mL | 24-96 h | Dose- and time-dependent decrease | [12] |

| SH-SY5Y | 0.1-5 µM | 24 h | Concentration-dependent decrease | [13] |

| MDA-MB-231 | 1.0 µg/mL | 24 h | ~33% reduction in proliferation | [11] |

| MDA-MB-231 | 10.0 µg/mL | 24 h | 80-90% inhibition of proliferation | [11] |

| HepG2 | 2.5, 5, 10 µg/mL | 24 h | Dose-dependent decrease | [15] |

Table 3: In Vivo Dosing of this compound for ER Stress Induction

| Animal Model | Dose | Administration Route | Duration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | 0.4 mg/kg | Intraperitoneal | 72 hours | Increased CHOP and cleaved ATF6 in heart tissue |[16] | | Balb/c Mice | 1 mg/kg | Intraperitoneal | Not specified | Upregulation of ER stress markers in hepatic tissue |[15] | | Mice | 2 mg/kg | Not specified | 48 hours | Increased CHOP and GRP78 mRNA in the liver |[15] |

Experimental Protocols

Induction of Endoplasmic Reticulum Stress in Cultured Cells

This protocol describes a general procedure for inducing ER stress using this compound, which can be adapted for various cell lines.

Materials:

-

This compound (from Streptomyces sp.)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

-

Cell line of interest

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 5 mg/mL. Store the stock solution in aliquots at -20°C.

-

Cell Seeding: Seed cells into the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

This compound Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL) to determine the optimal concentration for your cell line and experimental goals.

-

Include a vehicle control group treated with the same volume of DMSO as the highest this compound concentration.

-

Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the cells for the desired period. The optimal incubation time can vary depending on the cell type and the specific UPR markers being investigated. A time-course experiment (e.g., 4, 8, 16, 24, 48 hours) is recommended.

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting for UPR markers, cell viability assays, or RNA extraction for gene expression analysis.

Assessment of Cell Viability (CCK-8 Assay)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to measure cell viability following this compound treatment.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 4.1)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Following the this compound treatment period, add 10 µL of CCK-8 reagent to each well of the 96-well plate.[14]

-

Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measure the absorbance at 450 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of UPR Markers

This protocol provides a general workflow for detecting the upregulation of key UPR markers by Western blotting.

Materials:

-

Cells treated with this compound in 6-well plates (from Protocol 4.1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., GRP78/BiP, p-PERK, p-IRE1α, ATF6, CHOP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of N-linked glycosylation by this compound.

Caption: The three main branches of the Unfolded Protein Response (UPR).

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound's effects.

References

- 1. This compound, a new antibiotic. I. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the tunicamycins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the this compound Biosynthetic Gene Cluster of Streptomyces chartreusis Reveals New Insights into this compound Production and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the this compound gene cluster unveiling unique steps involved in its biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Protein glycosylation inhibitor (CAS 66081-37-6) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 8. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 9. GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Tunicamycin Discovery from Streptomyces lysosuperificus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunicamycin, a potent nucleoside antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces lysosuperificus. Its discovery has been pivotal for research in cell biology, particularly in the study of N-linked glycosylation, endoplasmic reticulum (ER) stress, and the unfolded protein response (UPR). This technical guide provides an in-depth overview of the discovery of this compound, its biosynthesis, and the methodologies for its production, isolation, and analysis. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.

Introduction to this compound and its Producing Organism

This compound is a mixture of homologous fatty-acyl nucleoside antibiotics that potently inhibits the first step in the N-linked glycosylation of proteins in eukaryotes. This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering a cellular stress response known as the UPR. In bacteria, it inhibits the synthesis of the cell wall. Due to these properties, this compound is widely used as a tool in biological research to induce and study ER stress and its implications in various diseases, including cancer and neurodegenerative disorders.

The producing organism, Streptomyces lysosuperificus, is a filamentous soil bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process encoded by a dedicated gene cluster. While the complete biosynthetic pathway in Streptomyces lysosuperificus has not been fully elucidated in publicly available literature, significant insights have been gained from the study of the this compound biosynthetic gene cluster (tun) in the closely related species, Streptomyces chartreusis. This cluster is believed to be highly conserved across this compound-producing Streptomyces species.

The tun gene cluster consists of a series of genes (tunA through tunN) that are responsible for the synthesis of the tunicamine core, the attachment of the uracil and N-acetylglucosamine moieties, and the addition of the variable fatty acid side chain.

Key Genes in the this compound Biosynthetic Cluster (based on S. chartreusis)

| Gene | Proposed Function |

| tunA | Involved in the initial steps of modifying the UDP-N-acetylglucosamine precursor. |

| tunB | Catalyzes a key C-C bond formation in the synthesis of the 11-carbon tunicamine core. |

| tunC | Involved in the attachment of the fatty acid side chain. |

| tunD | Glycosyltransferase responsible for attaching the N-acetylglucosamine moiety. |

| tunE | Involved in the modification of the sugar backbone. |

| tunF | Epimerase involved in sugar modification. |

| tunG | Putative monophosphatase. |

| tunH | Catalyzes the hydrolysis of UDP from an intermediate. |

| tunI/J | Encode an ABC transporter likely responsible for this compound export and self-resistance. |

| tunK | Acyl carrier protein. |

| tunL | Putative phospholipid phosphatase. |

| tunM | Putative methyltransferase, may play a role in immunity. |

| tunN | Nucleotide diphosphatase. |

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathways and Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While specific regulators of the tun cluster in S. lysosuperificus are not well-documented, the general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.

Key regulatory elements in Streptomyces include:

-

Two-Component Systems: These systems, typically consisting of a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental changes such as nutrient availability and cell density.

-

Pleiotropic Regulators: Global regulators, such as AdpA, can control the expression of multiple secondary metabolite gene clusters in response to developmental signals.

-

Pathway-Specific Regulators: Many antibiotic biosynthetic gene clusters contain their own regulatory genes that fine-tune the expression of the pathway.

Hypothetical Regulatory Cascade for this compound Production

Caption: Hypothetical regulatory cascade for this compound production.

Quantitative Data on this compound Production

Specific quantitative data on the production titers of this compound from Streptomyces lysosuperificus are not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data during fermentation optimization studies.

Table 1: Effect of Carbon Source on this compound Yield

| Carbon Source (2% w/v) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |

| Glucose | ||

| Starch | ||

| Glycerol | ||

| Mannitol | ||

| Fructose |

Table 2: Effect of Nitrogen Source on this compound Yield

| Nitrogen Source (1% w/v) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |

| Yeast Extract | ||

| Peptone | ||

| Casamino Acids | ||

| Ammonium Sulfate | ||

| Sodium Nitrate |

Table 3: Effect of Fermentation Parameters on this compound Yield

| Parameter | Value | This compound Titer (mg/L) |

| Temperature (°C) | 28 | |

| 30 | ||

| 32 | ||

| pH | 6.5 | |

| 7.0 | ||

| 7.5 | ||

| Agitation (rpm) | 150 | |

| 200 | ||

| 250 |

Experimental Protocols

The following protocols are generalized procedures for the cultivation of Streptomyces lysosuperificus and the subsequent extraction, purification, and analysis of this compound. These protocols should be optimized for specific laboratory conditions and research goals.

Fermentation of Streptomyces lysosuperificus

This protocol describes a typical batch fermentation process for the production of this compound.

Materials:

-

Streptomyces lysosuperificus culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. lysosuperificus from a solid culture into a flask containing seed medium. Incubate at 28-30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

-

Monitoring: Monitor the fermentation by measuring cell growth (e.g., dry cell weight) and this compound production (e.g., by HPLC or bioassay).

Extraction and Purification of this compound

This protocol is based on a general method for the recovery of this compound from fermentation broth.

Materials:

-

Fermentation broth

-

Filter aid (e.g., Celite)

-

Organic solvents (e.g., n-butanol, methanol, acetone)

-

Chromatography resin (e.g., Diaion HP-20 or other non-ionic adsorbent resin)

-

Chromatography columns

-

Rotary evaporator

Procedure:

-

Harvesting: Separate the mycelium from the fermentation broth by filtration using a filter aid.

-

Extraction from Mycelium: Extract the filter cake containing the mycelium with methanol. Combine the methanol extracts and concentrate under vacuum.

-

Extraction from Broth: Adjust the pH of the cell-free broth to acidic (e.g., pH 3) and extract with n-butanol. Concentrate the butanol extract under vacuum.

-

Precipitation: Combine the concentrated extracts and precipitate the crude this compound by adding a non-polar solvent like acetone and holding at a low temperature (e.g., 4°C).

-

Column Chromatography: Dissolve the crude this compound in a suitable solvent and apply it to a chromatography column packed with a non-ionic adsorbent resin.

-

Elution: Wash the column with water and then with a stepwise gradient of methanol in water to elute the this compound.

-

Final Purification: The fractions containing this compound can be further purified by reverse-phase HPLC.

HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound by HPLC.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and water (with or without a modifier like formic acid)

-

This compound standard

Procedure:

-

Sample Preparation: Dissolve the purified this compound or a concentrated extract in the mobile phase. Filter the sample through a 0.22 µm filter.

-

HPLC Conditions:

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

-

Analysis: Inject the sample and the this compound standard. Identify and quantify the this compound peaks by comparing the retention time and peak area with the standard.

Experimental Workflow

The Core Mechanism of Tunicamycin on N-Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular mechanisms through which Tunicamycin exerts its inhibitory effects on N-linked glycosylation, a critical post-translational modification of proteins. We will delve into its primary mode of action, the resultant cellular stress responses, and the experimental methodologies used to investigate these processes.

Executive Summary

This compound, a naturally occurring antibiotic, is a potent and widely used inhibitor of N-linked glycosylation.[1][2][3] Its mechanism of action is highly specific, targeting the initial, rate-limiting step of the dolichol-linked oligosaccharide synthesis pathway in the endoplasmic reticulum (ER). By preventing the glycosylation of newly synthesized proteins, this compound induces the accumulation of unfolded or misfolded proteins, triggering a cellular stress cascade known as the Unfolded Protein Response (UPR).[4][5] Prolonged or severe ER stress ultimately leads to apoptosis, a property that has made this compound a valuable tool in cancer research.[5][6] This document outlines the molecular interactions, signaling pathways, and experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Inhibition of GlcNAc-1-P-Transferase (GPT)

The primary molecular target of this compound is the enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase, commonly known as GlcNAc-1-P-transferase (GPT) or DPAGT1.[7][8][9]

-

Structural Mimicry: this compound is a nucleoside analog that structurally mimics one of the substrates of GPT, UDP-N-acetylglucosamine (UDP-GlcNAc).[6][10]

-

Competitive Inhibition: It acts as a high-affinity competitive inhibitor of GPT.[10][11] The binding of this compound to the enzyme's active site prevents the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to the lipid carrier, dolichol phosphate.[7][12][13]

-

Blocked Pathway Initiation: This reaction is the first and committed step in the biosynthesis of the dolichol-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-Dolichol) required for N-glycosylation.[3][7] By blocking this initial step, this compound effectively halts the entire N-glycosylation process.

Cellular Consequences: ER Stress and the Unfolded Protein Response (UPR)

The inhibition of N-glycosylation has profound consequences for cellular homeostasis. N-glycans are crucial for the proper folding, stability, and quality control of many proteins synthesized in the ER.[1][6]

-

Accumulation of Misfolded Proteins: Without N-glycans, nascent polypeptides fail to fold correctly, leading to their accumulation in the ER lumen.[3][5]

-

ER Stress Induction: This accumulation disrupts ER homeostasis and activates a complex signaling network known as the Unfolded Protein Response (UPR).[4][5][14]

-

UPR Activation: The UPR is mediated by three main ER-resident transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α): An endonuclease that, upon activation, splices XBP1 mRNA. The resulting XBP1s protein is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[15]

-

PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as ATF4, a transcription factor that induces pro-apoptotic genes like CHOP.[15]

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved. The resulting cytosolic fragment acts as a transcription factor to upregulate ER chaperones, such as GRP78 (BiP).[15]

-

If these adaptive responses fail to restore ER homeostasis, the UPR switches to a pro-apoptotic signaling cascade, culminating in programmed cell death.[4][5]

References

- 1. This compound induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of N-glycan synthesis by this compound - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Unfolded protein response followed by induction of cell death in cultured tobacco cells treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of N-linked Glycosylation by this compound May Contribute to The Treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scholars@Duke publication: GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation. [scholars.duke.edu]

- 10. GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of N-glycosylation by this compound attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dolichol pathway of protein glycosylation in rat liver. Evidence that GTP promotes transformation of endogenous dolichyl phosphate into dolichylpyrophosphoryl-N-acetylglucosamine in stripped rough microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activities of the two major components of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-induced unfolded protein response in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Tunicamycin as an Inhibitor of GlcNAc Phosphotransferase (GPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunicamycin is a naturally occurring nucleoside antibiotic complex produced by several bacteria, including Streptomyces clavuligerus and Streptomyces lysosuperificus.[1] It is a powerful biochemical tool widely used in research to study N-linked glycosylation, a critical post-translational modification of proteins. This compound's primary mechanism of action is the potent and specific inhibition of GlcNAc phosphotransferase (GPT), the enzyme that catalyzes the first committed step in the biosynthesis of N-linked glycans in eukaryotes.[1][2] This inhibition leads to a cascade of cellular events, most notably the accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the Unfolded Protein Response (UPR).[3][4] While its cytotoxicity has limited its clinical applications, this compound remains an invaluable agent for elucidating the roles of N-glycosylation in various biological processes, from protein folding to cancer progression.[2][5][6]

Core Mechanism of this compound Action

N-linked glycosylation is a fundamental process occurring in the endoplasmic reticulum, essential for the proper folding, stability, and function of a vast number of proteins.[7][8] The pathway is initiated by the enzyme GlcNAc phosphotransferase (GPT), officially known as UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1 in humans).[2]

GPT catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the nucleotide sugar donor, UDP-GlcNAc, to a lipid carrier, dolichol phosphate (Dol-P), embedded in the ER membrane.[5][9] This reaction forms dolichol-pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc), the foundational block upon which the core oligosaccharide is assembled before its eventual transfer to asparagine residues on nascent polypeptide chains.[2]

This compound functions as a high-affinity competitive inhibitor of GPT.[2][5] Its structure is a nucleoside analog that closely mimics the substrate UDP-GlcNAc.[8] This structural similarity allows this compound to bind tightly to the active site of GPT, effectively blocking the binding of the endogenous substrate and halting the synthesis of Dol-PP-GlcNAc.[8][10] The consequence is a global inhibition of N-linked glycosylation, leading to the synthesis of proteins lacking their N-glycan chains.[11][12] This disruption in protein maturation causes an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress, which in turn activates the complex signaling network of the Unfolded Protein Response (UPR).[3][13]

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against eukaryotic GPT. Its efficacy varies when compared to its inhibition of the bacterial paralog MraY, which is involved in peptidoglycan synthesis. This difference in sensitivity underscores the off-target effects that contribute to this compound's cytotoxicity in mammalian cells.[2][14]

| Inhibitor | Target Enzyme | Organism/System | Inhibitory Value | Metric | Reference |

| This compound | GlcNAc phosphotransferase (hGPT) | Human | ~9 nM | IC50 | [2][14] |

| This compound | GlcNAc phosphotransferase (GPT) | Mammalian | ~5 x 10⁻⁸ M | Kᵢ | [5] |

| This compound | Translocase MraY (MraYAA) | Aquifex aeolicus | ~450 nM | IC50 | [2] |

| This compound | Breast Cancer Cells (MDA-MB-231) | Human | 438 ng/mL (48h) | IC50 | [15] |

| This compound | Breast Cancer Cells (MDA-MB-231) | Human | 85 ng/mL (120h) | IC50 | [15] |

| UDP-GlcNAc (Substrate) | GlcNAc phosphotransferase (GPT) | Mammalian | ~3 x 10⁻⁶ M | Kₘ | [5] |

Signaling Pathways and Logical Workflows

N-Linked Glycosylation Pathway Inhibition

The following diagram illustrates the initial step of the N-linked glycosylation pathway and the specific point of inhibition by this compound.

Caption: this compound competitively inhibits GPT, blocking Dol-PP-GlcNAc synthesis.

This compound-Induced ER Stress and the Unfolded Protein Response (UPR)

Inhibition of glycosylation leads to the accumulation of unfolded proteins, which activates the three primary sensor proteins of the UPR: IRE1α, PERK, and ATF6.

Caption: ER stress from this compound activates the IRE1α, PERK, and ATF6 UPR pathways.

General Experimental Workflow

This diagram outlines a typical workflow for investigating the cellular effects of this compound.

Caption: A typical workflow to assess this compound's impact on cells.

Experimental Protocols

In Vitro GlcNAc Phosphotransferase (GPT) Activity Assay

This protocol is adapted from methodologies designed to measure the enzymatic transfer of radiolabeled GlcNAc-1-P to an acceptor.[16][17]

-

Objective: To measure the activity of GPT in cell lysates and determine the inhibitory effect of this compound.

-

Principle: The assay quantifies the transfer of [³H]GlcNAc-1-P from the donor substrate [³H]UDP-GlcNAc to an acceptor molecule. The radiolabeled product is then separated from the unreacted substrate for quantification.

-

Materials:

-

Cell line of interest (e.g., SK-MEL-30, HEK293T).[16]

-

Lysis Buffer (e.g., Tris-based buffer with protease inhibitors).

-

[³H]UDP-GlcNAc (radiolabeled donor substrate).

-

Cold UDP-GlcNAc.

-

Acceptor substrate (e.g., methyl α-D-mannopyranoside, α-MM).[16]

-

This compound stock solution (dissolved in DMSO or 25 mM NaOH).[11]

-

Assay Buffer (containing Tris-HCl, MgCl₂, ATP).

-

Quaternary aminoethyl (QAE) Sephadex A-25 resin for chromatography.[16][18]

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cell Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer. d. Lyse cells using sonication on ice.[18] e. Centrifuge to pellet cell debris and collect the supernatant (whole cell lysate). f. Determine protein concentration using a standard method (e.g., BCA assay).

-

Enzyme Reaction Setup: a. In microcentrifuge tubes, prepare the reaction mixture containing Assay Buffer, a defined amount of cell lysate protein, and the acceptor substrate (α-MM). b. For inhibition studies, pre-incubate the lysate with varying concentrations of this compound (e.g., 0 to 5 µM) for 15-30 minutes on ice.[2] Include a vehicle control (DMSO). c. Initiate the reaction by adding the [³H]UDP-GlcNAc donor substrate. d. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). e. Terminate the reaction by placing tubes on ice or adding a stop solution.

-

Product Separation and Quantification: a. Prepare small columns with QAE Sephadex A-25 resin, equilibrated with a low-salt buffer.[16] b. Apply the entire reaction mixture to the column. The unreacted, doubly-phosphorylated [³H]UDP-GlcNAc will bind tightly to the resin.[18] c. Wash the column to remove any unbound components. d. Elute the singly-phosphorylated product, [³H]GlcNAc-1-P-αMM, using a buffer with a specific salt concentration (e.g., 30 mM NaCl).[18] e. Collect the eluate, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the amount of product formed based on the measured counts per minute (CPM). b. For inhibition studies, plot the percentage of GPT activity against the this compound concentration and determine the IC50 value.

-

Cell-Based Assay for N-Linked Glycosylation Inhibition

This protocol determines the effectiveness of this compound at inhibiting glycosylation within intact cells.[11]

-

Objective: To visualize the effect of this compound on the glycosylation status of total or specific proteins.

-

Principle: Inhibition of N-linked glycosylation prevents the addition of large carbohydrate chains to proteins, resulting in a detectable decrease in their molecular weight. This can be observed via SDS-PAGE and Western blotting for a specific glycoprotein or by monitoring the incorporation of radiolabeled sugars.

-

Materials:

-

Cultured cells.

-

Complete cell culture medium.

-

This compound stock solution.

-

PBS, RIPA lysis buffer, protease inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibody against a known glycoprotein (e.g., EGFR).[3]

-

HRP-conjugated secondary antibody and ECL substrate.

-

(Optional) [³H]-mannose for metabolic labeling.[11]

-

-

Procedure:

-

Cell Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well plates). b. Allow cells to adhere and grow for 24 hours. c. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) for a specified time (e.g., 24 hours).[19] Include a vehicle-only control.

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Add RIPA buffer with protease inhibitors to each well to lyse the cells. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the supernatant.

-

Western Blot Analysis: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk in TBST). e. Incubate with the primary antibody for the glycoprotein of interest overnight at 4°C. f. Wash and incubate with the HRP-conjugated secondary antibody. g. Detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: a. Compare the bands for the target glycoprotein between untreated and this compound-treated samples. b. A successful inhibition of glycosylation will be indicated by a downward shift in the molecular weight of the protein band in the this compound-treated lanes, representing the non-glycosylated form.[3]

-

Cell Viability Assay (CCK-8)

This protocol is essential for determining the cytotoxic concentration range of this compound for a specific cell line, allowing for the design of subsequent experiments at sub-lethal doses.[3][19]

-

Objective: To quantify the effect of this compound on cell viability and determine its IC50.

-

Principle: The Cell Counting Kit-8 (CCK-8) contains a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Materials:

-

Cultured cells.

-

96-well culture plates.

-

This compound stock solution.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

Microplate reader capable of measuring absorbance at 450 nm.

-

-

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density of 2x10³ to 5x10³ cells/well in 100 µL of medium.[3] b. Incubate overnight to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the wells with the this compound dilutions (e.g., 0.1 to 20 µg/mL).[19][20] Include untreated and vehicle-only controls. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[20]

-

Colorimetric Reaction: a. Add 10 µL of CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: a. Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (from wells with medium and CCK-8 but no cells). b. Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100%. c. Plot the cell viability percentage against the log of this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a cornerstone tool for glycobiology and cell biology research. By potently and specifically inhibiting GlcNAc phosphotransferase, it provides a reliable method for blocking the entire N-linked glycosylation pathway.[5][11] This action makes it an indispensable agent for investigating the consequences of abrogated glycosylation, particularly in the context of protein folding, quality control, and the induction of the Unfolded Protein Response.[3][21] While its inherent cytotoxicity in eukaryotic systems precludes its use as a therapeutic antibiotic, its well-characterized mechanism of action ensures its continued and vital role in dissecting the complex functions of glycoproteins in health and disease.[2][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of N-glycosylation by this compound attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 10. Mechanism of action of this compound on the UDP-GlcNAc:dolichyl-phosphate Glc-NAc-1-phosphate transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of N-glycan synthesis by this compound - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Inhibition of N-linked Glycosylation by this compound May Contribute to The Treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benefits and Pitfalls of a Glycosylation Inhibitor this compound in the Therapeutic Implication of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-Acetylglucosaminyl 1-Phosphate Transferase: An Excellent Target for Developing New Generation Breast Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. This compound induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Tunicamycin and the Unfolded Protein Response (UPR) Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Tunicamycin, a nucleoside antibiotic isolated from Streptomyces lysosuperificus, is a potent and widely used pharmacological agent to induce ER stress and activate the UPR in experimental settings.[1] It functions by inhibiting N-linked glycosylation, a crucial co-translational modification for the proper folding and function of many secreted and transmembrane proteins.[1][2] This inhibition leads to a rapid accumulation of unfolded glycoproteins in the ER, thereby triggering all three branches of the UPR.[2][3] Understanding the intricate interplay between this compound and the UPR is paramount for researchers studying protein homeostasis, developing therapies for diseases associated with ER stress such as neurodegenerative disorders, metabolic diseases, and cancer, and for professionals in drug development exploring the therapeutic potential of targeting this pathway.[2][4][5]

This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced UPR, presents quantitative data on its effects, details key experimental protocols, and offers visual representations of the signaling pathways and experimental workflows involved.

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is mediated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[6][7] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, Glucose-regulated protein 78 (GRP78), also known as BiP.[6] Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[8]

The IRE1 Pathway

The IRE1 pathway is the most conserved branch of the UPR.[9] Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[9][10] The primary function of the IRE1 RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[9][11] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active transcription factor, XBP1s.[7][11] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and quality control.[10][12] Under conditions of prolonged ER stress, IRE1 can also promote apoptosis through the recruitment of TRAF2 and subsequent activation of the JNK signaling cascade.[7][10]

Caption: The IRE1 signaling pathway of the Unfolded Protein Response.

The PERK Pathway

Similar to IRE1, the dissociation of GRP78 from PERK leads to its dimerization and autophosphorylation.[13] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][14] Phosphorylation of eIF2α results in the global attenuation of protein synthesis, thereby reducing the protein load entering the ER.[8] Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[4] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[4][13] CHOP, in turn, promotes the expression of several pro-apoptotic genes and contributes to cell death.[15]

Caption: The PERK signaling pathway of the Unfolded Protein Response.

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein.[6] Upon ER stress and the dissociation of GRP78, ATF6 translocates from the ER to the Golgi apparatus.[16][17] In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytoplasmic domain (ATF6n).[6][16] ATF6n is an active transcription factor that migrates to the nucleus and, in conjunction with other transcription factors like XBP1s, activates the expression of UPR target genes, including ER chaperones and components of the ERAD machinery.[6][18][19] The ATF6 pathway is generally considered a pro-survival branch of the UPR, aiming to enhance the protein folding capacity of the ER.[18][19]

Caption: The ATF6 signaling pathway of the Unfolded Protein Response.

Quantitative Data on this compound-Induced UPR

The induction of the UPR by this compound is both dose- and time-dependent, and the optimal conditions can vary significantly between different cell types.[20][21] The following tables summarize quantitative data from various studies to provide a reference for experimental design.

Table 1: Effective Concentrations of this compound for UPR Induction in Various Cell Lines

| Cell Line | Cell Type | This compound Concentration | Duration (hours) | Key UPR Markers Induced | Reference(s) |

| PC-3 | Human Prostate Cancer | 1-10 µg/mL | 24-96 | - | [5][22] |

| HN4 and CAL27 | Human Head and Neck Cancer | 2 µg/mL | 24 | PDI, IRE1α, BiP, Ero1-Lα, Calnexin | [20] |

| MCF-7 and MDA-MB-231 | Human Breast Cancer | 1.0 µg/mL | 24 | GRP78 (protein and mRNA) | [20][23] |

| SH-SY5Y | Human Neuroblastoma | 1 µM | 24 | BiP, phospho-eIF2α, CHOP | [20][24] |

| IPEC-J2 | Porcine Intestinal Epithelial | 1 µg/mL | 6-15 | GRP78 | [20] |

| JEG-3 | Human Choriocarcinoma | 0.625-5 µg/mL | 24 | GRP78, p-PERK, p-eIF2α, ATF4, CHOP | [25] |

| THP-1 | Human Monocytes | 5-10 µg/mL | 1-24 | p-eIF2α, ATF4, IRE1α, XBP1s, GRP78, CHOP | [26] |

| HepG2 | Human Liver Cancer | 12 µM | 10 | BiP, p-PERK, p-eIF2α, ATF4, CHOP | [27] |

Table 2: Time-Course of UPR Marker Activation by this compound

| Cell Line/Model | This compound Treatment | Time Point | Observed Effect | Reference(s) |

| Porcine Ear Fibroblasts (PEFs) | Not specified | 3 hours | Activation of IRE1α and ATF6 | [28] |

| Porcine Ear Fibroblasts (PEFs) | Not specified | 6 hours | Activation of PERK | [28] |

| Mouse Embryonic Fibroblasts (MEFs) | 5 µg/mL | 4-24 hours | Steady increase in BiP, IRE1α, PERK, ATF6α, CHOP, and ATF4 mRNA | [29] |

| SH-SY5Y Cells | 1 µM | 6-48 hours | Time-dependent decrease in cell viability and increase in caspase-3 activity | [24] |

| PC-3 Cells | 1-10 µg/mL | up to 96 hours | Time-dependent reduction in cell viability | [5][22] |

| Developing Mouse Brain | 3 µg/g (two injections) | 24 hours | Upregulation of ATF6, XBP1s, p-eIF2α, GRP78, GRP94, and MANF in PD4 and PD12 mice | [30] |

Key Experimental Protocols

Typical Experimental Workflow

A typical experiment to investigate the effects of this compound on the UPR involves a series of steps from cell culture to data analysis.

Caption: A typical experimental workflow for studying this compound-induced UPR.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effects of this compound and to establish an appropriate concentration for subsequent experiments that induces UPR without causing excessive cell death.[20][31][32]

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 3 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[20][21]

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1, 0.5, 1, 2, 5, and 10 µg/mL.[20] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[20]

-

MTT/CCK-8 Assay:

-

For MTT: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[33] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[33]

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[31]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[20][31]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Western Blotting for UPR Markers

Western blotting is a standard technique to detect and quantify the expression levels of key UPR proteins.[20][21]

Materials:

-

6-well cell culture plates

-

Cells of interest and this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP, total PERK, total eIF2α)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Wash cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washes, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[20]

-

Data Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH. For phosphorylated proteins, it is best to normalize to the total protein levels.

Protocol 3: qPCR for XBP1 Splicing

Quantitative PCR (qPCR) is a sensitive method to measure the extent of XBP1 mRNA splicing, a hallmark of IRE1 activation.[11][34]

Materials:

-

Cells of interest and this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for spliced XBP1 (sXBP1), unspliced XBP1 (uXBP1), and total XBP1 (tXBP1). A housekeeping gene (e.g., ACTB, GAPDH) should also be used for normalization.[11][34]

Procedure:

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green or a probe-based master mix and the specific primer sets for sXBP1, uXBP1, tXBP1, and a housekeeping gene.

-

Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression levels of sXBP1, uXBP1, and tXBP1 using the ΔΔCt method, normalized to the housekeeping gene. The ratio of sXBP1 to uXBP1 or sXBP1 to tXBP1 can be used as an indicator of IRE1 activity.[11][35]

Conclusion

This compound is an invaluable tool for the study of the Unfolded Protein Response. By potently and specifically inhibiting N-linked glycosylation, it provides a robust method for inducing ER stress and activating all three branches of the UPR. A thorough understanding of its mechanism of action, coupled with optimized and validated experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of ER stress signaling and its implications in health and disease. The quantitative data and detailed methodologies presented in this guide serve as a foundational resource for designing and executing rigorous experiments in this critical area of cell biology.

References

- 1. agscientific.com [agscientific.com]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 10. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]

- 12. Unfolded protein response inducers this compound and dithiothreitol promote myeloma cell differentiation mediated by XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ATF6-mediated unfolded protein response | SGD [yeastgenome.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Activation of the ATF6 (Activating Transcription Factor 6) Signaling Pathway in Neurons Improves Outcome After Cardiac Arrest in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. This compound induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. This compound-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Tunicamycin: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunicamycin is a nucleoside antibiotic complex isolated from Streptomyces species.[1] It is a powerful tool in cell biology and biomedical research, primarily utilized for its ability to inhibit N-linked glycosylation.[2] This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), making this compound a widely used agent for inducing ER stress and studying the unfolded protein response (UPR).[1] This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its use in inducing ER stress, and a visual representation of its mechanism of action and the downstream signaling pathways it activates.

Core Chemical Properties

This compound is not a single compound but a mixture of homologous antibiotics, primarily homologs A, B, C, and D. These homologs differ in the length of their fatty acid side chains.[3] The composition of a given this compound product can vary by lot, and this information is typically provided on the certificate of analysis.[4]

General Properties

| Property | Value |

| CAS Number | 11089-65-9[5] |

| Appearance | Off-white to light yellow solid[3] |

| Purity | Typically ≥95% to ≥98% (HPLC)[5][6] |

Molecular Properties of Major Homologs

| Homolog | Molecular Formula | Molecular Weight ( g/mol ) |

| A | C37H60N4O16 | 816.90[5] |

| B | C38H62N4O16 | 830.93[5] |

| C | C39H64N4O16 | 844.95[5] |

| D | C40H66N4O16 | 858.99[5] |

Solubility

This compound exhibits poor solubility in aqueous solutions at neutral or acidic pH but is soluble in several organic solvents and alkaline aqueous solutions.[3][4]

| Solvent | Solubility |

| DMSO | ≥25 mg/mL[3] |

| DMF | >10 mg/mL[3] |

| Pyridine | >10 mg/mL[3] |

| Methanol (warm) | ~5 mg/mL[4] |

| Ethanol (95%, warm) | ~1 mg/mL[4] |

| Water (pH 9.0) | <5 mg/mL[3] |

| Dioxane | <1 mg/mL[3] |

| THF | <1 mg/mL[3] |

| Acetone | Insoluble[3] |

| Chloroform | Insoluble[3] |

| Ethyl acetate | Insoluble[3] |

Storage and Stability

For optimal performance and longevity, this compound should be stored under specific conditions.

| Form | Storage Temperature | Stability |

| Lyophilized Powder | -20°C, desiccated | Up to 24 months[7] |

| In Solution (e.g., DMSO) | -20°C, aliquoted | Up to 3 months[7] |

Note: It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[7] this compound is unstable in acidic solutions but stable at alkaline pH.[3]

Mechanism of Action: Inhibition of N-Linked Glycosylation

This compound's primary mechanism of action is the inhibition of N-linked glycosylation, a critical post-translational modification for many proteins.[2] It achieves this by competitively inhibiting the enzyme UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GlcNAc phosphotransferase or GPT).[8] This enzyme catalyzes the first committed step in the biosynthesis of N-linked glycans in the endoplasmic reticulum.[9] By blocking this step, this compound prevents the formation of the dolichol-pyrophosphate-N-acetylglucosamine intermediate, leading to an accumulation of unglycosylated, and often misfolded, proteins in the ER lumen.[9]

Mechanism of this compound Action

Induction of the Unfolded Protein Response (UPR)

The accumulation of unfolded proteins in the ER due to this compound treatment triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the protein load and increasing the protein folding capacity. The UPR is initiated by three main ER-transmembrane sensor proteins: PERK, IRE1, and ATF6.[10]

-

PERK (Protein kinase RNA-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the influx of new proteins into the ER.[11]

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses endoribonuclease activity that unconventionally splices the mRNA of the transcription factor XBP1. The spliced XBP1 (XBP1s) then translocates to the nucleus to upregulate genes involved in protein folding and degradation.

-

ATF6 (Activating transcription factor 6): When ER stress is detected, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a soluble transcription factor that moves to the nucleus and activates the expression of ER chaperones.

This compound-Induced Unfolded Protein Response (UPR) Pathway

Experimental Protocols

The following protocols provide a general framework for inducing ER stress with this compound in cultured cells and subsequently analyzing the UPR activation by Western blot. It is crucial to optimize the concentration and duration of this compound treatment for each specific cell line and experimental context.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to make a 5 mg/mL stock solution, add 1 mL of DMSO to 5 mg of this compound powder.[7]

-

Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[7]

Induction of ER Stress in Cell Culture

-

Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of treatment.

-

This compound Treatment:

-

Prepare a fresh dilution of the this compound stock solution in complete cell culture medium to the desired final concentration. Typical working concentrations range from 0.1 to 10 µg/mL.[7]

-

Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate set of wells.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

-

Incubation: Incubate the cells for the desired duration. Treatment times can range from 30 minutes to over 20 hours, depending on the cell type and the specific UPR markers being investigated.[7]

Analysis of UPR Activation by Western Blot

-

Cell Lysis:

-

After incubation, place the culture plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant (containing the protein) to a new tube.

-

Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare the samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78/BiP, phospho-PERK, phospho-eIF2α, IRE1α, XBP1s, ATF6, CHOP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion

This compound is an invaluable research tool for investigating the role of N-linked glycosylation and the cellular response to ER stress. Its well-characterized mechanism of action and potent biological activity make it a reliable agent for inducing the UPR in a controlled laboratory setting. By understanding its chemical properties and following optimized experimental protocols, researchers can effectively utilize this compound to gain insights into a wide range of biological processes and disease states.

References

- 1. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of N-glycan synthesis by this compound - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tunicamycin Homologs: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunicamycin, a nucleoside antibiotic complex produced by several bacterial species, most notably Streptomyces lysosuperificus, is a potent inhibitor of N-linked glycosylation.[1] This inhibition occurs through the blockade of the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the initial step in the biosynthesis of N-linked glycans.[2] The resulting accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3] this compound is not a single entity but a mixture of structurally related homologs, each exhibiting distinct biological activities. These differences primarily arise from variations in the length and branching of their fatty acyl side chains.[3] This guide provides an in-depth analysis of the differential activities of this compound homologs, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

All this compound homologs share a common mechanism of action: the inhibition of N-acetylglucosamine-1-phosphate transferase (GPT in eukaryotes, MraY in prokaryotes). This enzyme is responsible for the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate, the first committed step in the synthesis of N-linked glycoproteins.[1] By blocking this step, this compound and its homologs prevent the glycosylation of newly synthesized proteins, leading to the accumulation of misfolded proteins in the endoplasmic reticulum and the subsequent activation of the Unfolded Protein Response (UPR).[3]

Comparative Biological Activities of this compound Homologs

While all this compound homologs inhibit N-linked glycosylation, the potency of this inhibition and their effects on other cellular processes, such as protein synthesis, vary significantly.[4] The fatty acyl side chain length and structure are key determinants of this differential activity.[3] this compound is typically separated into four major groups (A, B, C, and D) based on the carbon chain length of the fatty acid, with further variations due to iso- and anteiso-branching and unsaturation.[3]

A seminal study by Mahoney and Duksin successfully separated the this compound complex into 16 distinct components and characterized the biological activities of the eight major homologs.[5][6] Their findings revealed that while all tested homologs inhibited protein glycosylation, they did so at different concentrations and had varied effects on protein synthesis. For instance, at concentrations that completely blocked the incorporation of mannose into proteins, one homolog was found to inhibit protein synthesis by 50%, whereas another had a negligible effect.[4]

Table 1: Qualitative Summary of the Comparative Activities of this compound Homologs [3]

| Homolog Group | Fatty Acyl Chain Length | Relative Potency (Inhibition of Glycosylation) | Relative Inhibition of Protein Synthesis |

| A | C14 | +++ | + |

| B | C15 | ++++ | ++ |

| C | C16 | +++ | +++ |

| D | C17 | ++ | ++++ |

This table provides a qualitative summary based on early studies. The number of '+' signs indicates a qualitative measure of activity.[3]

Table 2: Reported IC50 Values for this compound (Mixture) in Various Cell Lines

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| NCI-H446 (SCLC) | Cell Viability (24h) | 3.01 ± 0.14 | [7] |

| H69 (SCLC) | Cell Viability (24h) | 2.94 ± 0.16 | [7] |

| SUM-44 (Breast Cancer) | Cell Viability (72h) | >10 | [8] |

| SUM-225 (Breast Cancer) | Cell Viability (72h) | >10 | [8] |

| MCF10A (Non-transformed) | Cell Viability (72h) | ~2.5 | [8] |

Table 3: MraY Enzyme Inhibition by this compound Homologs

| Compound | IC50 (µg/mL) | Reference |

| This compound VII | 0.12 | [9] |

| This compound VIII | 0.13 | [9] |

| Corynetoxin U17a | 0.08 | [9] |

| This compound IX | 0.21 | [9] |

Signaling Pathways

The primary signaling pathway activated by this compound is the Unfolded Protein Response (UPR). This is a complex network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Caption: The Unfolded Protein Response (UPR) pathway induced by this compound.

Experimental Protocols

Separation of this compound Homologs by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the method described by Mahoney and Duksin (1980).[10]

Materials:

-

This compound standard (commercially available mixture)

-

HPLC system with a reverse-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

UV detector

Procedure:

-

Sample Preparation: Dissolve the this compound mixture in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

-

Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile in water. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

-

HPLC Conditions:

-

Column: Reverse-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Flow rate: 1.0 mL/min

-

Detection: UV absorbance at 260 nm

-

Temperature: 40°C

-

-

Injection and Elution: Inject the this compound sample onto the column and run the gradient elution.

-

Fraction Collection: Collect the fractions corresponding to the individual peaks as they elute from the column.

-

Analysis: The separated homologs can be identified based on their retention times and comparison to known standards, if available. Further characterization can be performed using mass spectrometry.

Inhibition of N-linked Glycosylation Assay ([³H]Mannose Incorporation)

This protocol measures the incorporation of radiolabeled mannose into newly synthesized glycoproteins, providing a functional measure of N-linked glycosylation.[11][12][13]

Materials:

-

Cultured cells (e.g., fibroblasts, cancer cell lines)

-

Complete cell culture medium

-

This compound homologs (dissolved in a suitable solvent like DMSO)

-

[2-³H]Mannose

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and fluid

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

This compound Treatment: Treat the cells with varying concentrations of the individual this compound homologs for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control.

-

Radiolabeling: Following treatment, replace the medium with fresh medium containing [2-³H]Mannose (e.g., 10 µCi/mL) and incubate for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS to remove unincorporated radiolabel. Lyse the cells using a suitable lysis buffer.

-